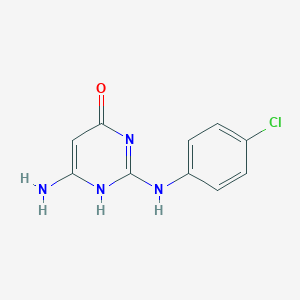

6-amino-2-(4-chloroanilino)-1H-pyrimidin-4-one

Description

Compound “6-amino-2-(4-chloroanilino)-1H-pyrimidin-4-one” is known as Tris(dibenzylideneacetone)dipalladium(0). It is an organopalladium compound with the chemical formula C51H42O3Pd2. This compound is a complex of palladium(0) with dibenzylideneacetone (dba) and is recognized for its dark-purple/brown solid appearance. It is modestly soluble in organic solvents and is widely used as a homogeneous catalyst in organic synthesis .

Properties

IUPAC Name |

6-amino-2-(4-chloroanilino)-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O/c11-6-1-3-7(4-2-6)13-10-14-8(12)5-9(16)15-10/h1-5H,(H4,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDPAAILTLUQFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=O)C=C(N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC2=NC(=O)C=C(N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tris(dibenzylideneacetone)dipalladium(0) was first reported in 1970. It is prepared from dibenzylideneacetone and sodium tetrachloropalladate. The compound is often recrystallized from chloroform, resulting in the adduct [Pd2(dba)3·CHCl3]. The purity of samples can vary, and the Pd(0) centers are bound to the alkene parts of the dba ligands .

Chemical Reactions Analysis

Tris(dibenzylideneacetone)dipalladium(0) acts as a catalyst for several reactions, including:

Suzuki Cross-Coupling: This reaction involves the coupling of aryl halides with boronic acids.

Heck Coupling: This reaction involves the coupling of aryl halides with alkenes.

Buchwald-Hartwig Amination: This reaction involves the coupling of aryl halides with amines.

Common reagents used in these reactions include aryl halides, boronic acids, and amines. The major products formed from these reactions are typically arylated or alkylated compounds.

Scientific Research Applications

Tris(dibenzylideneacetone)dipalladium(0) is used extensively in scientific research due to its catalytic properties. It is a source of soluble palladium(0) and is used in various coupling reactions such as Negishi coupling, Suzuki coupling, Carroll rearrangement, and Trost asymmetric allylic alkylation. These reactions are crucial in the synthesis of complex organic molecules, making this compound valuable in the fields of chemistry, biology, medicine, and industry .

Mechanism of Action

The mechanism of action of Tris(dibenzylideneacetone)dipalladium(0) involves the palladium(0) centers facilitating oxidative addition reactions. The dba ligands are easily displaced, allowing the palladium centers to interact with various substrates. This interaction promotes the formation of new chemical bonds, making it an effective catalyst for coupling reactions .

Comparison with Similar Compounds

Tris(dibenzylideneacetone)dipalladium(0) can be compared with other palladium(0) complexes such as:

Bis(dibenzylideneacetone)palladium(0): Similar to Tris(dibenzylideneacetone)dipalladium(0), but with two dba ligands instead of three.

Tetrakis(triphenylphosphine)palladium(0): Another palladium(0) complex used in similar catalytic reactions.

The uniqueness of Tris(dibenzylideneacetone)dipalladium(0) lies in its high reactivity and ability to facilitate a wide range of coupling reactions, making it a versatile and valuable catalyst in organic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.